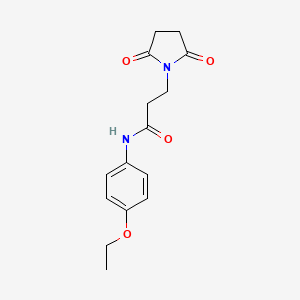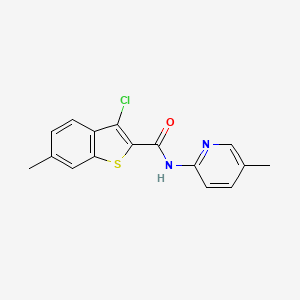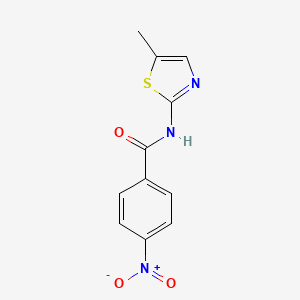
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the class of compounds known as cannabinoids, which are derived from the cannabis plant. However, ACPA is not a naturally occurring cannabinoid and is instead synthesized in the laboratory.
Mecanismo De Acción
The mechanism of action of 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate is not fully understood, but it is believed to act on the endocannabinoid system in the body. The endocannabinoid system is a complex system of neurotransmitters and receptors that are involved in various physiological processes such as pain, inflammation, and mood regulation. This compound has been shown to selectively activate the CB1 receptor, which is primarily located in the brain and is involved in the regulation of pain and mood. This compound has also been shown to activate the CB2 receptor, which is primarily located in the immune system and is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in animal models of arthritis and colitis. This compound has also been shown to reduce the production of pro-inflammatory cytokines in animal models of sepsis. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate in lab experiments is that it is a highly selective agonist for the CB1 receptor, which allows for more specific targeting of this receptor. Additionally, this compound has a longer half-life than other cannabinoids such as THC, which allows for longer-lasting effects. However, one limitation of using this compound in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids.
Direcciones Futuras
There are several future directions for research on 2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate. One area of research is to further understand the mechanism of action of this compound and its effects on the endocannabinoid system. Another area of research is to investigate the potential therapeutic applications of this compound in various disease states, such as neurodegenerative diseases, inflammatory diseases, and cancer. Additionally, research could focus on developing more selective agonists for the CB1 receptor that have fewer side effects than current medications.
Métodos De Síntesis
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate can be synthesized using a multistep process that involves the reaction between 3-acetylindole and ethyl cyanoacetate, followed by the addition of ammonia and subsequent cyclization. The final product is obtained after purification using column chromatography. The purity of the synthesized this compound can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-(3-amino-2-cyano-3-oxo-1-propen-1-yl)-1H-indol-3-yl acetate has been extensively studied for its potential therapeutic applications in various disease states. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's. This compound has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammatory diseases such as arthritis and colitis. Additionally, this compound has been shown to have anti-tumor effects in animal models of cancer.
Propiedades
IUPAC Name |
[2-[(E)-3-amino-2-cyano-3-oxoprop-1-enyl]-1H-indol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-8(18)20-13-10-4-2-3-5-11(10)17-12(13)6-9(7-15)14(16)19/h2-6,17H,1H3,(H2,16,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXKZBTQCPOHP-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(NC2=CC=CC=C21)/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5693984.png)


![1-(2-methoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5693995.png)



![N~2~-(2,3-dimethylphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5694011.png)
![2-[(4-methylphenyl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5694015.png)

![2-[(4-isopropylbenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5694022.png)


